2-Fluoro-4-(trifluoromethyl)benzaldehyde

Catalog No.
S666583
CAS No.
89763-93-9
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(trifluoromethyl)benzaldehyde

CAS Number

89763-93-9

Product Name

2-Fluoro-4-(trifluoromethyl)benzaldehyde

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H

InChI Key

KFEHNXLFIGPWNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=O
  • Pharmaceutical Research: The presence of the fluorine and trifluoromethyl groups in 2F-4TMBA can influence its biological activity. Studies have explored its potential as a scaffold for developing new drugs, particularly in the areas of:
    • Antimicrobial agents: Research suggests 2F-4TMBA derivatives exhibit promising antibacterial and antifungal activity [].
    • Anticancer agents: Studies have investigated the potential of 2F-4TMBA derivatives as inhibitors of specific enzymes involved in cancer cell proliferation [].

This compound is a man-made chemical not found naturally. It holds potential significance in scientific research due to the presence of the fluorine and trifluoromethyl groups, which can alter its reactivity and potential applications [].


Molecular Structure Analysis

The core structure of the molecule is a benzene ring (six-membered carbon ring) with a formyl group (CHO) attached at one position (C=O) and a fluorine atom (F) and a trifluoromethyl group (CF3) at the other two positions. The specific positions are designated by the numbering system, with the fluorine at the 2nd position and the trifluoromethyl group at the 4th position [, ].

This structure suggests potential electronic properties due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups. These groups can affect the reactivity of the formyl group and the overall molecule [].


Chemical Reactions Analysis

  • Aldol condensation: The formyl group can participate in aldol condensation reactions with other carbonyl compounds under basic or acidic conditions to form more complex molecules.
  • Reductive amination: The formyl group can be converted to a primary amine through reductive amination reactions.
  • Nucleophilic substitution: The fluorine atom might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-(trifluoromethyl)benzaldehyde

Dates

Modify: 2023-08-15

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